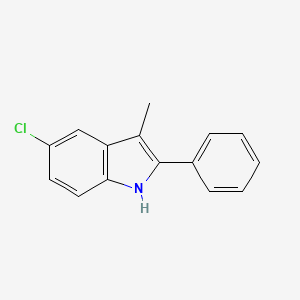
5-chloro-3-methyl-2-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-methyl-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to possess various biological activities and have been found in many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave a corresponding tricyclic indole in good yield . Intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF provided target compounds .Molecular Structure Analysis
The molecular structure of 5-chloro-3-methyl-2-phenyl-1H-indole can be analyzed using its IUPAC Standard InChI . The 1H NMR spectrum of a similar compound revealed the presence of a singlet signal of indole NH, a singlet signal of CH2 N-group, and two triplets of NHC H2 C H2 group .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . In one example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-3-methyl-2-phenyl-1H-indole include a molecular weight of 151.593 . Other properties such as ACD/LogP, # of Rule of 5 Violations, ACD/LogD, ACD/BCF, ACD/KOC, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, Polar Surface Area, Index of Refraction, Molar Refractivity, Molar Volume, Polarizability, Surface Tension, Density, Flash Point, Enthalpy of Vaporization, Boiling Point, and Vapour Pressure can be found .Wissenschaftliche Forschungsanwendungen
Biological Activity and DNA Interactions
The indole nucleus, which is a key element in 5-chloro-3-methyl-2-phenyl-1H-indole, plays a significant role in biological activities like anti-tumor and anti-inflammatory effects. These activities are often associated with DNA and protein interactions (Geetha et al., 2019).
Allosteric Modulation of Receptors
Indole derivatives, including variants of 5-chloro-3-methyl-2-phenyl-1H-indole, are known to modulate cannabinoid type 1 receptors (CB1). Structural requirements of these derivatives significantly impact their binding affinity and cooperativity, which is crucial for understanding receptor interactions (Khurana et al., 2014).
Organic Anode Catalysts in Fuel Cells
Novel indole derivatives are being explored as organic-based, metal-free catalysts for fuel cell applications. These derivatives, including 5-chloro-3-methyl-2-phenyl-1H-indole, show promising activity in glucose electrooxidation, which is critical for the development of direct glucose fuel cells (Hamad et al., 2021).
Synthesis and Characterization in Drug Development
5-Chloro-3-methyl-2-phenyl-1H-indole serves as a key intermediate in various drug syntheses. It is synthesized through processes like the Ullmann reaction, demonstrating its importance in the pharmaceutical industry (Li et al., 2011).
Molecular Docking Studies
Molecular docking studies of compounds including 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids reveal binding interactions with target proteins like EGFR. Such studies are essential for drug design and understanding molecular mechanisms of action (Reddy et al., 2022).
Nucleophilic Reactivities
The reactivity of 5-chloro-3-methyl-2-phenyl-1H-indole and related compounds towards various electrophiles is a key area of research in organic chemistry, providing insights into reaction mechanisms and synthetic applications (Lakhdar et al., 2006).
Wirkmechanismus
Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN/c1-10-13-9-12(16)7-8-14(13)17-15(10)11-5-3-2-4-6-11/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGHMUDKLXTZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

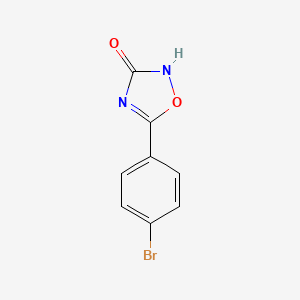
![6-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2751510.png)
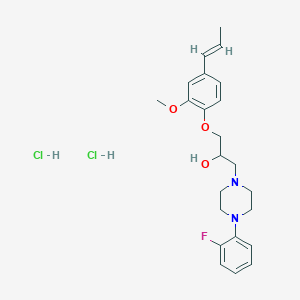
![N-(2,5-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2751514.png)
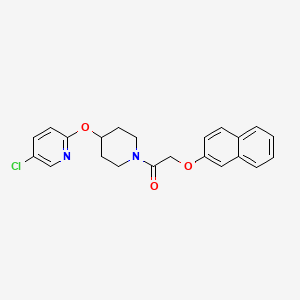
![N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751516.png)
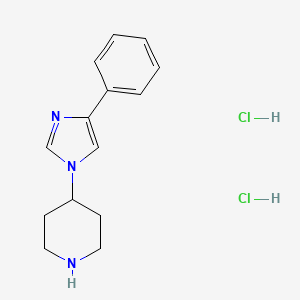
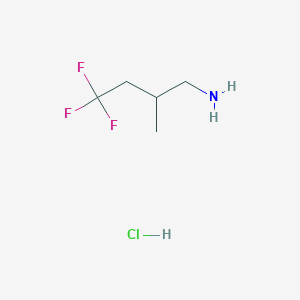
![2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2751522.png)
![3-Methyl-6-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2751523.png)
![5-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2751526.png)

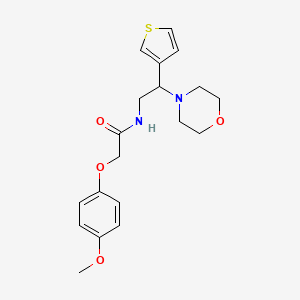
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzenesulfonamide](/img/structure/B2751532.png)